molecular formula C11H16O B13729533 2,6-Diethyl-4-methylphenol CAS No. 35050-88-5

2,6-Diethyl-4-methylphenol

Cat. No.: B13729533
CAS No.: 35050-88-5
M. Wt: 164.24 g/mol
InChI Key: HFVTUNMAGWBDGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PHENOL,2,6-DIETHYL-4-METHYL- is an organic compound with the molecular formula C11H16O. It is a derivative of phenol, characterized by the presence of two ethyl groups and one methyl group attached to the benzene ring. This compound is known for its distinctive chemical properties and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of PHENOL,2,6-DIETHYL-4-METHYL- typically involves the alkylation of phenol. One common method is the Friedel-Crafts alkylation, where phenol reacts with ethyl chloride and methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions include maintaining a temperature range of 0-5°C to control the reaction rate and prevent side reactions.

Industrial Production Methods: In an industrial setting, the production of PHENOL,2,6-DIETHYL-4-METHYL- can be achieved through continuous flow reactors, which allow for better control over reaction parameters and higher yields. The use of catalysts such as zeolites can enhance the selectivity and efficiency of the alkylation process.

Chemical Reactions Analysis

Types of Reactions: PHENOL,2,6-DIETHYL-4-METHYL- undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinones or other oxygenated derivatives.

    Reduction: Reduction reactions can convert it into corresponding alcohols or hydrocarbons.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration, respectively.

Major Products Formed:

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols or hydrocarbons.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

PHENOL,2,6-DIETHYL-4-METHYL- has diverse applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of various organic compounds and polymers.

    Biology: Studied for its potential antimicrobial and antioxidant properties.

    Medicine: Investigated for its role in drug development and as a potential therapeutic agent.

    Industry: Utilized in the production of resins, plastics, and other industrial materials.

Mechanism of Action

The mechanism of action of PHENOL,2,6-DIETHYL-4-METHYL- involves its interaction with specific molecular targets and pathways. The hydroxyl group on the phenol ring can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the ethyl and methyl groups can affect the compound’s lipophilicity and membrane permeability, impacting its biological activity.

Comparison with Similar Compounds

PHENOL,2,6-DIETHYL-4-METHYL- can be compared with other similar compounds such as:

    2,4-Dimethylphenol: Similar in structure but with different substitution patterns, leading to variations in chemical reactivity and applications.

    2,6-Diethylphenol: Lacks the methyl group, resulting in different physical and chemical properties.

    4-Methylphenol (p-Cresol): Contains only a single methyl group, affecting its acidity and reactivity.

Properties

CAS No.

35050-88-5

Molecular Formula

C11H16O

Molecular Weight

164.24 g/mol

IUPAC Name

2,6-diethyl-4-methylphenol

InChI

InChI=1S/C11H16O/c1-4-9-6-8(3)7-10(5-2)11(9)12/h6-7,12H,4-5H2,1-3H3

InChI Key

HFVTUNMAGWBDGI-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC(=C1O)CC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.